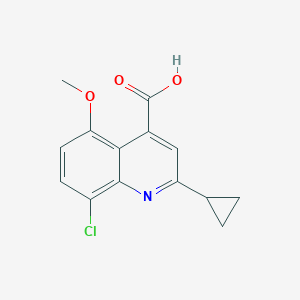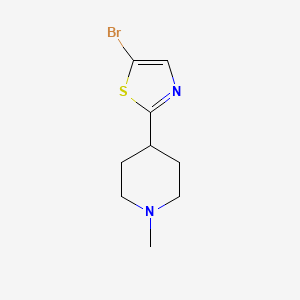
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid is a complex organic compound that features a picolinic acid moiety linked to a pyrazole ring, which is further substituted with a tetrahydropyran group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via etherification reactions, often using tetrahydropyranyl chloride in the presence of a base.
Coupling with Picolinic Acid: The final step involves coupling the substituted pyrazole with picolinic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinic acid moiety.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted pyrazole derivatives.
科学研究应用
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid involves its interaction with specific molecular targets. The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)picolinic acid
- 6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)picolinic acid
Uniqueness
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid is unique due to the specific position of the pyrazole substitution, which can significantly influence its chemical reactivity and biological activity. The presence of the tetrahydropyran group also imparts distinct physicochemical properties, such as increased stability and solubility.
属性
分子式 |
C14H15N3O3 |
|---|---|
分子量 |
273.29 g/mol |
IUPAC 名称 |
6-[2-(oxan-2-yl)pyrazol-3-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H15N3O3/c18-14(19)11-5-3-4-10(16-11)12-7-8-15-17(12)13-6-1-2-9-20-13/h3-5,7-8,13H,1-2,6,9H2,(H,18,19) |
InChI 键 |
HFRKBKCYGUNDLI-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C(=CC=N2)C3=NC(=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride](/img/structure/B13710247.png)
![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)





